5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol - 268547-52-0

5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Catalog Number: EVT-343970
CAS Number: 268547-52-0
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
    • Multi-component reactions: Similar to the synthesis of thiopyrano[3,4-b]pyridin-5(4H)-one derivatives described in [], a one-pot multicomponent reaction could be employed with appropriate starting materials.
    • Cyclization of substituted pyridines: Similar to the synthesis of benzo[1,2-d;3,4-d']diimidazole and 1H-pyrazolo[4,3-b]pyridine [], a multi-step synthesis involving cyclization of a suitably substituted pyridine derivative could be investigated.
    • Modification of existing pyrazolo[4,3-b]pyridines: Existing methods for the synthesis of pyrazolo[4,3-b]pyridine derivatives, like those described in [, , , , , , ], could be adapted to introduce the desired methyl and hydroxyl groups.
    • X-ray crystallography: This technique could provide a detailed three-dimensional structure of the molecule, revealing bond lengths, angles, and potential intermolecular interactions [, ].
    • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique could provide information about the connectivity and environment of the atoms in the molecule [, , , , ].
    • Drug Discovery: The compound could be investigated for its potential as an antitumor agent [, ], antimicrobial agent [, , , ], dopamine receptor modulator [, , , ], anti-HIV agent [], or for treating cardiovascular diseases [, , ].
    • Material Science: Some pyrazolo[4,3-b]pyridines have been shown to possess interesting optical properties and could be used as fluorescent probes or in organic light-emitting diodes (OLEDs) [].

6-Methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d']diimidazole

Compound Description: This compound is a putative adenosine receptor antagonist. It was synthesized and evaluated for its binding affinity towards adenosine A1 and A2A receptors. []

Relevance: Although structurally distinct from 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, this compound exemplifies the exploration of heterocyclic systems, particularly those containing nitrogen, for their potential as adenosine receptor antagonists. This connection arises from the interest in heterocyclic compounds, including pyrazolopyridines, for similar biological activities. []

5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine

Compound Description: This compound represents another putative adenosine receptor antagonist examined in the context of adenosine A1 and A2A receptor affinity. []

Relevance: This compound shares the core pyrazolo[4,3-b]pyridine structure with 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. The presence of different substituents highlights the exploration of structural diversity within this chemical class for potential biological activities. []

4-(4-Fluoro­phen­yl)-3-methyl-1-phenyl­indeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one

Compound Description: This compound's crystal structure reveals its ability to form supramolecular architectures through various hydrogen bonding interactions. []

Relevance: While structurally distinct from 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, this compound highlights the significance of pyrazolopyridine derivatives in crystal engineering and materials chemistry due to their propensity for intermolecular interactions. []

8-Methyl-7-(3-nitrophenyl)-10-phenyl-10,11-dihydrochro-meno[4,3-b]pyrazolo[4,3-e]pyridin-6-(7H)-one

Compound Description: This compound's synthesis and structural characterization using techniques like IR, 1H NMR, and X-ray diffractometry are described. []

Relevance: Despite structural differences, the study of this compound emphasizes the ongoing interest in synthesizing and characterizing complex pyrazolopyridine derivatives. This relates to the significance of understanding the structural features and properties of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol and its analogs. []

4-Aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e] pyridin-5(4H)-one Derivatives

Compound Description: These derivatives were efficiently synthesized through a three-component condensation reaction, employing a metal-free catalyst. []

Relevance: Although not directly analogous in structure, these compounds emphasize the importance of multi-component reactions in efficiently generating diverse pyrazolopyridine derivatives. This approach could be relevant for synthesizing analogs of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. []

6-Arn-l-Methyl-3-n-propn-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-omes

Compound Description: These pyrazolo[4,3-d]pyrimidines are highlighted for their therapeutic potential in treating cardiovascular disorders and as structural analogs of purines. []

Relevance: Though structurally different from 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, this class of compounds exemplifies the broader interest in exploring pyrazole-containing heterocycles for their pharmacological properties, particularly in cardiovascular applications. This connection underscores the potential for similar therapeutic applications of compounds related to 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator investigated for its vasorelaxant properties in rat mesenteric arteries. []

Relevance: This compound highlights the pharmacological relevance of pyrazolo[3,4-b]pyridine derivatives, emphasizing their potential in cardiovascular therapies. Although structurally distinct from 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, it showcases the broader interest in pyrazolopyridine-based compounds for their therapeutic potential in managing cardiovascular conditions. []

3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl Indazole (YC-1)

Compound Description: Similar to BAY 41-2272, YC-1 acts as an NO-independent sGC stimulator studied for its vasorelaxant mechanisms in rat mesenteric arteries. []

Relevance: While not directly structurally analogous to 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, the study of YC-1 underscores the continued investigation of novel vasodilators. This connection emphasizes the potential pharmacological relevance of compounds related to 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, particularly within the context of cardiovascular therapies. []

3-Methyl-1,4-diphenyl-1H,5H,7H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one

Compound Description: This compound, synthesized using microwave irradiation, highlights the continued interest in developing efficient synthetic methodologies for pyrazolopyridine derivatives. []

Relevance: The focus on this compound emphasizes the exploration of various synthetic strategies for generating diverse pyrazolopyridine derivatives, potentially relevant for synthesizing analogs of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. []

7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives

Compound Description: This series of compounds was designed, synthesized, and evaluated for its in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: While not structurally identical to 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, this research emphasizes the significance of incorporating pyrazolopyridine moieties into larger molecular frameworks to achieve desired pharmacological activities. This approach might be relevant for exploring the development of novel 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol-based compounds with enhanced or modified biological properties. []

6-Substituted-7,7a-dihydro-1,7a-dimethyl-7-imino-2-phenyl-1H-pyrazolo[4,3-b]pyridin-3(2H)-ones

Compound Description: These compounds were synthesized through a novel and efficient method involving the intramolecular cyclization of pyrazolone ketene S,N-acetals. []

Relevance: This study emphasizes the ongoing development of new synthetic routes for producing diverse pyrazolo[4,3-b]pyridine derivatives. Although not structurally identical to 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, the explored synthetic methodology could potentially be applied to create analogs with structural modifications. []

Methyl {4,6-diamino-2- [1- (2-fluorobenzyl) -1H-pyrazolo [3,4-b] pyridin-3-yl] pyrimidin-5-yl} carbamate Solvates

Compound Description: This research focuses on the preparation and characterization of different solvates of methyl {4,6-diamino-2- [1- (2-fluorobenzyl) -1H-pyrazolo [3,4-b] pyridin-3-yl] pyrimidin-5-yl} carbamate, emphasizing its potential therapeutic application for cardiovascular diseases. []

Relevance: Although structurally distinct, the study highlights the significance of exploring different solid-state forms of pyrazolopyridine derivatives, which could influence their physicochemical properties and potentially their biological activity. Understanding these aspects might be relevant for developing 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol-based compounds. []

4-Methyl-pyrido[4,3-b]indoles (γ-carbolines)

Compound Description: This class of compounds, including their 4-hydroxymethyl derivatives, was synthesized as potential antineoplastic agents and evaluated for their antitumor properties. []

Relevance: While structurally distinct from 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, the study of γ-carbolines exemplifies the interest in exploring nitrogen-containing heterocycles for their potential anticancer activities. This connection underscores the broader exploration of heterocyclic compounds, including pyrazolopyridines, for their pharmacological activities. []

1,5-Disubstituted 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones

Compound Description: These compounds, designed as conformationally constrained pyrazole analogs of histamine, were synthesized through three different methods. []

Relevance: Although not structurally identical to 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, this research highlights the interest in developing conformationally restricted analogs of biologically active molecules. This approach might be relevant for designing and synthesizing structurally constrained analogs of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol to potentially enhance their selectivity and potency towards specific biological targets. []

Tetrahydro-1H-pyrazolo[3,4-b]pyridines and their Derivatives

Compound Description: These compounds were synthesized through a reaction between 5-amino-3-methyl-1-phenyl-1H-pyrazole and azlactones. These were further modified into oxazolo[5,4-b]pyrazolo[4,3-e]pyridines, 5-amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones, and 3,4-dihydro-5H-pyrazolo[4,3-f][1,7]naphthyridin-5-ones. Some of these compounds demonstrated antioxidant activity or fluorescent properties. []

Relevance: This study focuses on the synthesis and potential applications of pyrazolo[3,4-b]pyridine derivatives. While structurally diverse from 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, this research highlights the versatility of the pyrazolopyridine scaffold for developing compounds with a wide range of properties, including potential biological activities. []

1-Methyl-and 1-Phenyl-1H-pyrazolo [3, 4-d] pyrimidine 5-Oxide and their Derivatives

Compound Description: This research investigated the reactivity of 1-methyl- and 1-phenyl-1H-pyrazolo [3, 4-d] pyrimidine 5-oxide in various reactions typical for heterocyclic N-oxides. Several derivatives were synthesized, including ring-opened products, alkylated derivatives, and fused pyrazolopyridine systems. [, ]

Relevance: This work exemplifies the rich chemistry associated with pyrazole-containing heterocycles and their N-oxides. While structurally different from 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, this study demonstrates the diversity of chemical transformations possible with similar ring systems. It highlights the potential for modifying the 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol structure to access diverse chemical space and potentially modulate its properties. [, ]

(S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a potent and selective TLR7/8 antagonist developed through structure-based optimization. It has shown promising in vivo activity and is being investigated as a potential treatment for systemic autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus. []

Relevance: This compound illustrates the success of structure-based drug design in developing a therapeutically relevant pyrazolo[3,4-b]pyridine derivative. While structurally distinct from 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, the successful development of MHV370 highlights the potential of targeting TLR7/8 with small molecule inhibitors and showcases the broader therapeutic relevance of pyrazolopyridine-based compounds. []

Pyrazole-based Derivatives Targeting Dihydrofolate Reductase

Compound Description: A series of pyrazole analogues, including hydrazones, pyrazolo[4,3-c]-pyridazines, pyrazolo[3,4-e][1,2,4]triazine, and pyrazolo[3,4-d][1,2,3]triazoles were synthesized and evaluated for their antimicrobial and DHFR inhibitory activity. Some derivatives, particularly those with benzenesulfonamide moieties, showed excellent broad-spectrum antimicrobial activity and potent DHFR inhibition. []

Relevance: This research highlights the potential of pyrazole-containing heterocycles as scaffolds for developing antimicrobial and DHFR inhibitory agents. Although structurally diverse from 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, this work demonstrates the broader applicability of pyrazole derivatives in medicinal chemistry and suggests avenues for exploring the biological activities of compounds related to 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. []

Properties

CAS Number

268547-52-0

Product Name

5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol

IUPAC Name

5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-4-2-6(11)7-5(9-4)3-8-10-7/h2-3H,1H3,(H,8,10)(H,9,11)

InChI Key

JKOWWRNZIQCTCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(N1)C=NN2

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.